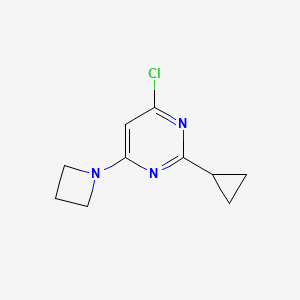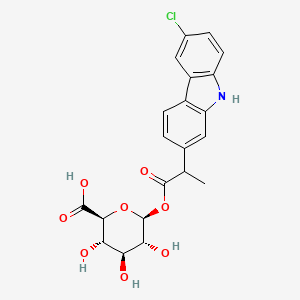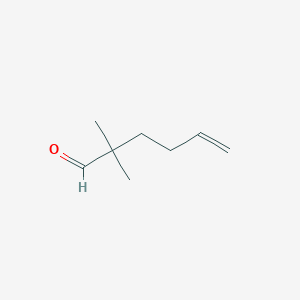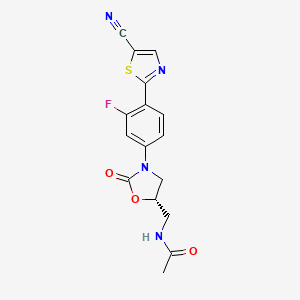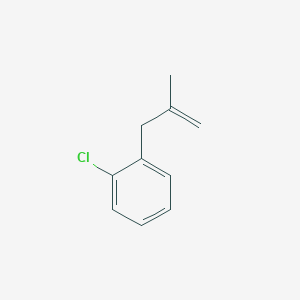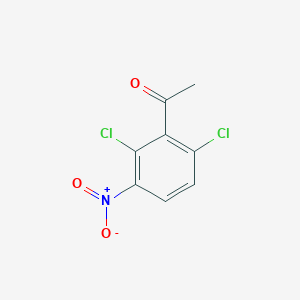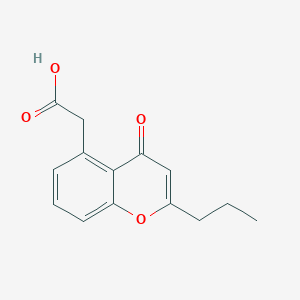
Phaeochromycin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phaeochromycin E is a natural product found in Streptomyces phaeochromogenes, Streptomyces sundarbansensis, and Streptomyces with data available.
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
Phaeochromycin E, identified as a novel polyketide, has been found to have significant anti-inflammatory properties. Research conducted by Graziani et al. (2005) on Streptomyces phaeochromogenes LL-P018, which produces phaeochromycins A-E, highlighted these anti-inflammatory effects. This finding was reinforced by further studies that investigated the properties of phaeochromycins, including Phaeochromycin E, as anti-inflammatory agents (Graziani, Ritacco, Bernan, & Telliez, 2005).
Structural Analysis and Biosynthesis
Phaeochromycin E, along with other phaeochromycins, has been studied for its structural and biosynthetic pathways. Research emphasizes the importance of understanding the molecular structure and biosynthetic origins of these compounds for potential therapeutic applications. Such studies contribute to the broader understanding of polyketide metabolites in scientific research (Ritacco & Eveleigh, 2008).
Selective Antiproliferative Activity
Recent studies have also discovered that Phaeochromycin E exhibits selective antiproliferative activity against certain cell lines. This property is crucial for the development of targeted therapies in oncology, providing a pathway for the development of new anticancer drugs. The research by Xu et al. (2022) on dimeric polyketides, including phaeochromycins, highlights these potential applications in cancer treatment (Xu, Wang, Lv, Fu, Wang, & Zhu, 2022).
Propiedades
Nombre del producto |
Phaeochromycin E |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-(4-oxo-2-propylchromen-5-yl)acetic acid |
InChI |
InChI=1S/C14H14O4/c1-2-4-10-8-11(15)14-9(7-13(16)17)5-3-6-12(14)18-10/h3,5-6,8H,2,4,7H2,1H3,(H,16,17) |
Clave InChI |
BIAYPZYIPJYNTN-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)C2=C(C=CC=C2O1)CC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)
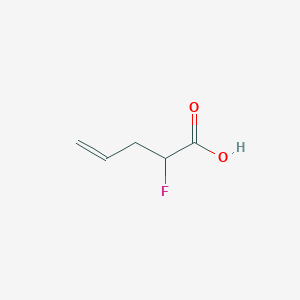
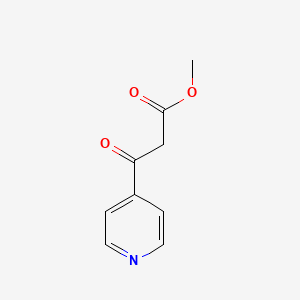
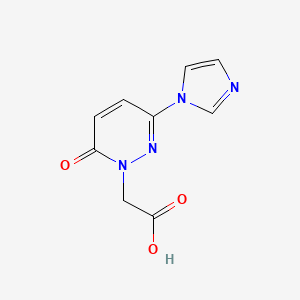
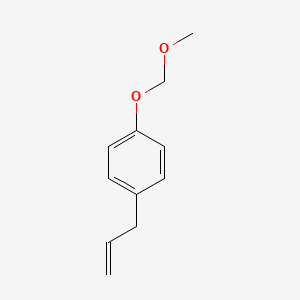
![tert-butyl N-[(2S)-1-amino-4-methylpentan-2-yl]carbamate](/img/structure/B1365111.png)
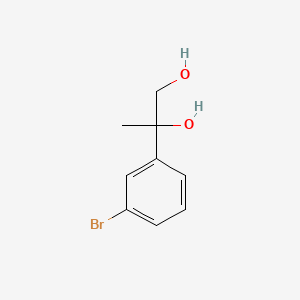
![methyl 6-(Boc-amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B1365113.png)
